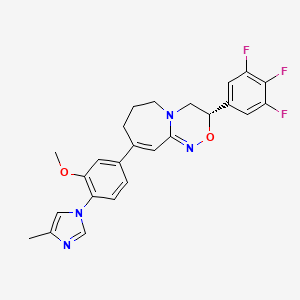
gamma-Secretase modulator 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Secretase Modulator 10 is a small molecule compound that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is responsible for the cleavage of several type I transmembrane proteins, including the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease. This compound selectively reduces the production of amyloid-beta peptides, particularly the pathogenic amyloid-beta 42, without affecting the cleavage of other essential substrates such as the Notch receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as alkyl halides, acyl chlorides, and amines.
Final Coupling: The final product is obtained through coupling reactions, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and appropriate solvents
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Secretase Modulator 10 undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify specific functional groups, such as alcohols to ketones or aldehydes.
Reduction: Reduction reactions, such as hydrogenation, can convert double bonds or carbonyl groups to saturated compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the core structure
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Wissenschaftliche Forschungsanwendungen
Gamma-Secretase Modulator 10 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of gamma-secretase modulators and to develop new analogs with improved efficacy and selectivity
Biology: Employed in cellular and molecular biology studies to investigate the role of gamma-secretase in various signaling pathways and its interaction with substrates
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing the production of amyloid-beta peptides and preventing plaque formation
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new gamma-secretase modulators
Wirkmechanismus
Gamma-Secretase Modulator 10 exerts its effects by selectively modulating the activity of gamma-secretase. It binds to the gamma-secretase complex and alters its cleavage specificity, reducing the production of the pathogenic amyloid-beta 42 peptide while sparing other essential substrates like the Notch receptor. This selective modulation is achieved through allosteric interactions that influence the enzyme’s conformation and substrate binding properties .
Vergleich Mit ähnlichen Verbindungen
Gamma-Secretase Inhibitors: These compounds inhibit the activity of gamma-secretase but often have off-target effects on other substrates, leading to toxicity.
Beta-Secretase Inhibitors: These inhibit the initial cleavage of amyloid precursor protein but may also affect other physiological processes.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Some NSAIDs have been found to modulate gamma-secretase activity but with less specificity compared to Gamma-Secretase Modulator 10
Uniqueness: this compound is unique in its ability to selectively reduce the production of amyloid-beta 42 without affecting other essential substrates. This selective modulation reduces the risk of side effects and makes it a promising candidate for the treatment of Alzheimer’s disease .
Eigenschaften
Molekularformel |
C25H23F3N4O2 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(3S)-9-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-3-(3,4,5-trifluorophenyl)-4,6,7,8-tetrahydro-3H-[1,2,4]oxadiazino[4,3-a]azepine |
InChI |
InChI=1S/C25H23F3N4O2/c1-15-12-32(14-29-15)21-6-5-17(10-22(21)33-2)16-4-3-7-31-13-23(34-30-24(31)11-16)18-8-19(26)25(28)20(27)9-18/h5-6,8-12,14,23H,3-4,7,13H2,1-2H3/t23-/m1/s1 |
InChI-Schlüssel |
JBNQYKISHRGLQY-HSZRJFAPSA-N |
Isomerische SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NO[C@H](CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |
Kanonische SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NOC(CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


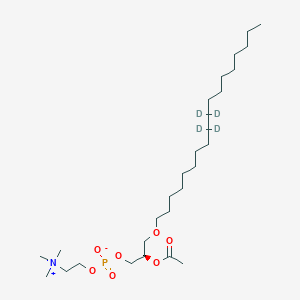
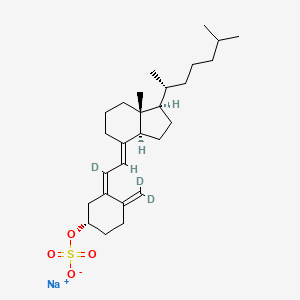
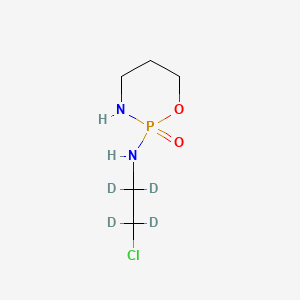
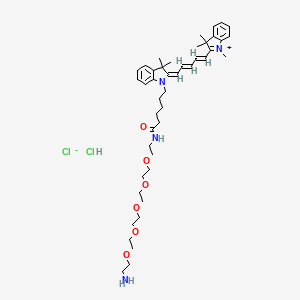
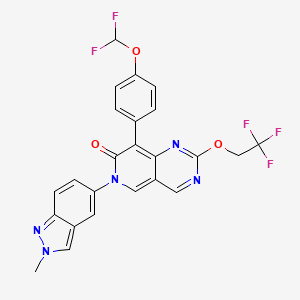
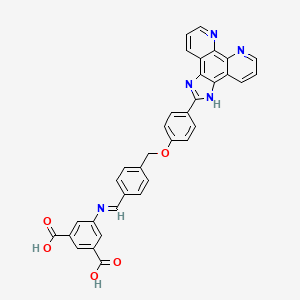
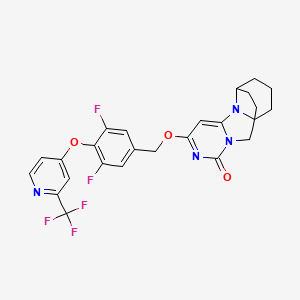
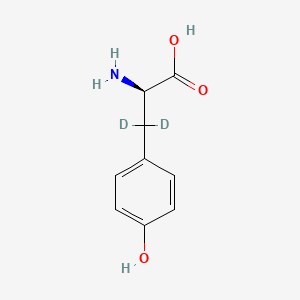
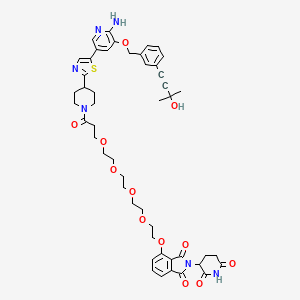
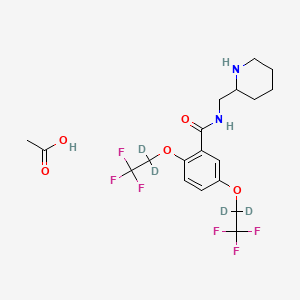
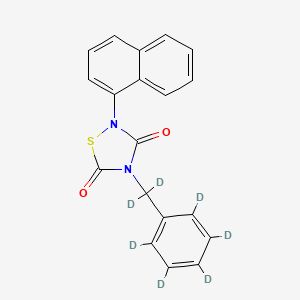
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
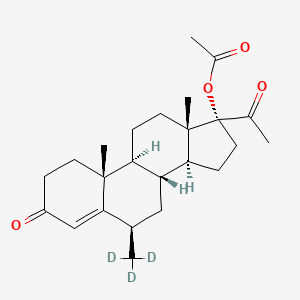
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
